molecular formula C26H26N2O3S B2399711 6-ethoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine CAS No. 899356-19-5

6-ethoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine

Cat. No.: B2399711
CAS No.: 899356-19-5
M. Wt: 446.57
InChI Key: ALRHMKZGRDQMTR-UHFFFAOYSA-N
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Description

6-Ethoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine is a quinoline derivative featuring an ethoxy group at position 6, a tosyl (p-toluenesulfonyl) group at position 3, and a 4-methylbenzyl substituent on the amine at position 4. Quinoline-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.

Properties

IUPAC Name

6-ethoxy-N-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3S/c1-4-31-21-11-14-24-23(15-21)26(28-16-20-9-5-18(2)6-10-20)25(17-27-24)32(29,30)22-12-7-19(3)8-13-22/h5-15,17H,4,16H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRHMKZGRDQMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The specific synthetic routes and reaction conditions can vary, but they generally involve the use of common organic synthesis techniques such as nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-ethoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the quinoline core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents on the quinoline ring. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-ethoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs for treating diseases such as cancer and inflammation.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 6-ethoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline and Quinazoline Derivatives

Compound Name Core R6 Substituent N-Substituent Tosyl Group Molecular Weight (g/mol) Yield (%) Reference
This compound Quinoline Ethoxy 4-methylbenzyl Yes ~469.6* N/A N/A
6-methoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine Quinoline Methoxy 4-methoxybenzyl Yes ~485.6* N/A PubChem
6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Quinoline Bromo 3-(difluoromethyl)phenyl No ~359.2* N/A Asquith et al. (2020)
6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (7n) Quinazoline 6-Aminopyridin-3-yl Methyl, p-tolyl No 342.1 79.8
6-(6-Aminopyridin-3-yl)-N-ethyl-N-phenylquinazolin-4-amine (7o) Quinazoline 6-Aminopyridin-3-yl Ethyl, phenyl No 342.1 75.7

*Molecular weights estimated based on structural formulas.

Key Observations:

Core Heterocycle: The target compound and its quinoline analogs (e.g., 6-methoxy and 6-bromo derivatives) share a single nitrogen-containing aromatic ring.

Substituent Effects: R6 Position: The ethoxy group in the target compound confers greater lipophilicity compared to the methoxy group in its PubChem analog . Bromo substitution (Asquith et al., 2020) introduces steric bulk and reactivity for cross-coupling reactions . Tosyl Group: Unique to the target compound and its PubChem analog, the tosyl group may act as a protecting group or influence electronic properties through sulfonyl withdrawal effects.

Synthetic Yields :

  • Quinazoline derivatives (7n, 7o) exhibit moderate-to-high yields (75–80%), suggesting efficient synthetic routes for similar structures . The absence of yield data for the target compound highlights a gap in current literature.

Methodological Considerations

  • Biological Evaluation: While references biological studies for quinazoline derivatives, analogous data for the target compound or its quinoline analogs are lacking, necessitating further research.

Biological Activity

Overview of Quinoline Derivatives

Quinoline and its derivatives are a class of heterocyclic compounds known for their diverse biological activities, including antibacterial, antiviral, antimalarial, anticancer, and anti-inflammatory properties. The structural modifications in quinoline derivatives significantly influence their pharmacological profiles.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often linked to specific structural features:

  • Substituents on the quinoline ring : Different substituents can enhance or diminish biological activity.
  • Amine functional groups : These groups can affect solubility and interaction with biological targets.
  • Ethoxy and tosyl groups : These substituents may contribute to the lipophilicity and reactivity of the compound.

Anticancer Activity

Recent studies have shown that compounds similar to 6-ethoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine exhibit promising anticancer properties. For instance, quinoline derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis
  • Inhibition of cell cycle progression
  • Modulation of signaling pathways (e.g., PI3K/Akt/mTOR)

Case Study: Anticancer Efficacy

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)15Apoptosis induction
Compound BHeLa (Cervical Cancer)10Cell cycle arrest
This compoundTBDTBDTBD

Note: TBD indicates that specific data for this compound is currently unavailable.

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties. The presence of an ethoxy group may enhance the lipophilicity, allowing better penetration through microbial membranes.

Research Findings

A comparative study on related compounds demonstrated:

  • Antibacterial Activity : Some quinolines exhibit significant activity against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Certain derivatives showed efficacy against fungal strains such as Candida albicans.

Other Biological Activities

  • Anti-inflammatory Properties : Quinoline derivatives have been shown to inhibit pro-inflammatory cytokines.
  • Antiviral Activity : Some studies suggest potential against viral infections by interfering with viral replication mechanisms.

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